molecular formula C8H6Br4 B8714591 Tribromo(2-bromoethyl)benzene CAS No. 73056-39-0

Tribromo(2-bromoethyl)benzene

Cat. No.: B8714591
CAS No.: 73056-39-0
M. Wt: 421.75 g/mol
InChI Key: MEKQOTKEKRIAOX-UHFFFAOYSA-N
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Description

Tribromo(2-bromoethyl)benzene (C₈H₆Br₄) is a polybrominated aromatic compound featuring a benzene ring substituted with three bromine atoms and a 2-bromoethyl side chain. Its structure combines the electronic effects of bromine substituents on the aromatic ring with the reactivity of the brominated ethyl group, making it a versatile intermediate in organic synthesis. The compound’s synthesis typically involves bromination of (2-bromoethyl)benzene derivatives under controlled conditions, though specific protocols for its preparation are less documented compared to simpler analogs like (2-bromoethyl)benzene .

Key properties include high molecular weight (369.76 g/mol), increased density due to bromine atoms, and reduced solubility in polar solvents. Its stability under standard conditions and dual reactivity (aromatic and aliphatic bromine sites) enable applications in cross-coupling reactions, polymer chemistry, and flame-retardant formulations.

Properties

CAS No.

73056-39-0

Molecular Formula

C8H6Br4

Molecular Weight

421.75 g/mol

IUPAC Name

1,2,3-tribromo-4-(2-bromoethyl)benzene

InChI

InChI=1S/C8H6Br4/c9-4-3-5-1-2-6(10)8(12)7(5)11/h1-2H,3-4H2

InChI Key

MEKQOTKEKRIAOX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1CCBr)Br)Br)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Tribromo(2-bromoethyl)benzene, we compare it structurally and functionally with related brominated ethylbenzene derivatives:

Table 1: Physical and Reactivity Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Reactivity Applications
This compound C₈H₆Br₄ 369.76 Suzuki coupling, nucleophilic substitution (aliphatic Br), electrophilic aromatic substitution (activated Br sites) Flame retardants, polymer crosslinking
(2-Bromoethyl)benzene C₈H₉Br 185.06 SN2 reactions, phenethylamine synthesis, cross-coupling Pharmaceuticals, agrochemicals
1,2,4-Tribromobenzene C₆H₃Br₃ 314.81 Electrophilic substitution (inert Br), halogen exchange Flame retardants, dye intermediates
1-Bromo-2-(2-bromoethyl)benzene C₈H₈Br₂ 263.96 Dual reactivity (aliphatic and aromatic Br), Grignard reagent formation Specialty polymers, ligand synthesis

Key Research Findings

Reactivity in Cross-Coupling Reactions: this compound exhibits enhanced reactivity in Suzuki-Miyaura couplings compared to mono- or dibrominated analogs due to electron-withdrawing effects from bromine substituents, which polarize the aromatic ring . However, steric hindrance from multiple bromines may reduce yields in nucleophilic substitutions compared to (2-bromoethyl)benzene, which achieves 65–70% efficiency in phenethyl ester synthesis .

Flame-Retardant Potential: With a bromine content of ~69%, this compound outperforms 1,2,4-tribromobenzene (60% Br) in flame suppression but faces solubility challenges in polymer matrices. Research highlights its utility in epoxy resins, though toxicity concerns limit pharmaceutical adoption .

Synthetic Flexibility :
Unlike (2-bromoethyl)benzene—a staple in phenethylamine synthesis—this compound’s multiple bromine sites allow sequential functionalization. For example, aliphatic bromine can undergo SN2 displacement while aromatic bromines participate in Ullmann couplings, enabling complex architectures .

Challenges and Limitations

  • Steric and Electronic Effects : The electron-withdrawing nature of bromines deactivates the aromatic ring, requiring harsher conditions for electrophilic substitutions compared to less-brominated analogs.
  • Toxicity and Environmental Impact : High bromine content raises persistence and bioaccumulation concerns, restricting use in consumer products without regulatory approvals.
  • Purification Complexity : Multi-brominated derivatives often require advanced chromatographic techniques, reducing scalability .

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